molecular formula C11H16N2O2 B177188 Benzyl 2-aminoethyl(methyl)carbamate CAS No. 19023-94-0

Benzyl 2-aminoethyl(methyl)carbamate

Cat. No. B177188
CAS RN: 19023-94-0
M. Wt: 208.26 g/mol
InChI Key: BEIBNZUDHJCOKR-UHFFFAOYSA-N
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Patent
US09040032B2

Procedure details

To a solution of compound B (˜311 mmol) in MeOH (1.2 L) was added a solution of LiOH (14.9 g, 622 mmol) in water (120 mL). The reaction mixture was stirred at ambient temperature for 3 h. Solvents were evaporated to 75% of the initial volume followed by dilution with water (400 mL). The solution was extracted with EtOAc (2×300 mL). The organic layer was washed with brine (200 mL), dried over MgSO4 and evaporated in vacuo. The residue was dissolved in ether (300 mL) and treated with 2 N HCl/ether (200 mL). Formed precipitate was filtrated, washed with ether and dried in vacuo to provide the hydrochloric salt of compound C (67.8 g, 89%) as a white solid. LC-MS [M+H] 209.0 (C11H16N2O2+H, calc: 209.3). Compound C was used directly in the next reaction without purification as a DMF solution.
Name
compound B
Quantity
311 mmol
Type
reactant
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:21])[N:10]([CH3:20])[CH2:11][CH2:12][NH:13]C(=O)C(F)(F)F)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Li+].[OH-]>CO.O>[CH2:1]([O:8][C:9](=[O:21])[N:10]([CH2:11][CH2:12][NH2:13])[CH3:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
compound B
Quantity
311 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(CCNC(C(F)(F)F)=O)C)=O
Name
Quantity
14.9 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
1.2 L
Type
solvent
Smiles
CO
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were evaporated to 75% of the initial volume
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (2×300 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether (300 mL)
ADDITION
Type
ADDITION
Details
treated with 2 N HCl/ether (200 mL)
CUSTOM
Type
CUSTOM
Details
Formed precipitate
FILTRATION
Type
FILTRATION
Details
was filtrated
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(N(C)CCN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67.8 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.